molecular formula C18H25N3O5 B12114836 Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate

Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate

Cat. No.: B12114836
M. Wt: 363.4 g/mol
InChI Key: JWOKDRAYGZVNAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-ALA-ALA-PHE-OME typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, alanine, to a solid resin support. Subsequent amino acids, alanine and phenylalanine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride, and the methyl ester group is formed at the C-terminus using methanol and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of AC-ALA-ALA-PHE-OME can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and reagents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Mechanism of Action

The mechanism of action of AC-ALA-ALA-PHE-OME involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AC-ALA-ALA-PHE-OME is unique due to the presence of phenylalanine, which imparts specific hydrophobic and aromatic properties to the compound. These properties can influence its interactions with molecular targets and its overall biological activity .

Properties

Molecular Formula

C18H25N3O5

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate

InChI

InChI=1S/C18H25N3O5/c1-11(19-13(3)22)16(23)20-12(2)17(24)21-15(18(25)26-4)10-14-8-6-5-7-9-14/h5-9,11-12,15H,10H2,1-4H3,(H,19,22)(H,20,23)(H,21,24)

InChI Key

JWOKDRAYGZVNAS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C

Origin of Product

United States

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